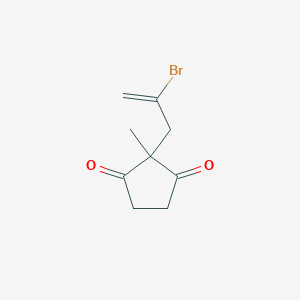
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is an organic compound characterized by the presence of a brominated allyl group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione typically involves the bromination of an allyl group followed by cyclization. One common method involves the reaction of 2-methylcyclopentane-1,3-dione with 2-bromopropene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
Applications De Recherche Scientifique
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione involves its interaction with various molecular targets. The brominated allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromoprop-2-en-1-yl)benzene
- 2-(2-Bromoprop-2-en-1-yl)propane
- 2-(2-Bromoprop-2-en-1-yl)cyclohexane
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is unique due to its combination of a brominated allyl group and a cyclopentane ring. This structure imparts specific reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of products further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
138768-13-5 |
|---|---|
Formule moléculaire |
C9H11BrO2 |
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-(2-bromoprop-2-enyl)-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H11BrO2/c1-6(10)5-9(2)7(11)3-4-8(9)12/h1,3-5H2,2H3 |
Clé InChI |
GHKUZRREDQDVGH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC1=O)CC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



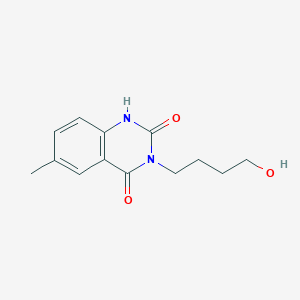
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
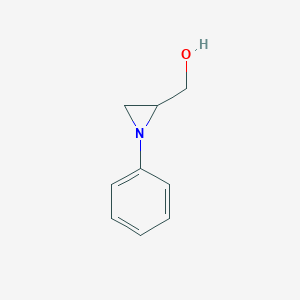
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
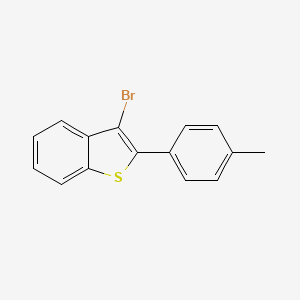

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
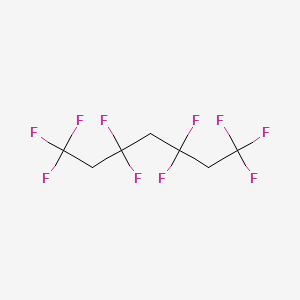
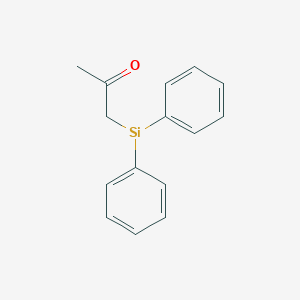
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
